molecular formula C8H7N3O2 B585796 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid CAS No. 1155847-27-0

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Cat. No.: B585796
CAS No.: 1155847-27-0
M. Wt: 177.163
InChI Key: WHAQWKNPWBROHF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a chemically versatile derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry recognized for its strong affinity for kinase enzymes . The core pyrazolopyridine structure is a bioisostere of purine bases, allowing it to mimic adenine and interact effectively with the ATP-binding sites of various kinases . This compound is engineered with an acetic acid moiety at the C3 position, which serves as a critical functional handle for further synthetic modification. This group can be used to create amide linkages, ester derivatives, or other conjugates, enabling researchers to fine-tune the molecule's physicochemical properties and binding interactions for structure-activity relationship (SAR) studies . This building block is primarily valued in drug discovery for the design and synthesis of potential therapeutic agents. Researchers utilize this scaffold in developing inhibitors for a wide range of biological targets, most notably tyrosine kinase inhibitors (TKI) and Tropomyosin Receptor Kinase (TRK) inhibitors . The structural similarity of this heterocycle to known kinase inhibitors, such as those found in approved and investigational drugs, makes it a promising starting point for novel anticancer drug development . Beyond its primary application in kinase research, the pyrazolo[3,4-b]pyridine core has also been associated with a broad spectrum of other pharmacological activities, including antidepressant, antiviral, antifungal, and anti-inflammatory effects, highlighting its utility in diverse research programs . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3H,4H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAQWKNPWBROHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693456
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155847-27-0
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1h Pyrazolo 3,4 B Pyridine 3 Acetic Acid

De Novo Synthesis Pathways for the 1H-Pyrazolo[3,4-b]pyridine Core

The construction of the core 1H-pyrazolo[3,4-b]pyridine ring system is fundamental and can be achieved through several reliable methods. These pathways offer access to a variety of substitution patterns on the bicyclic framework.

A prevalent and versatile method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com This approach, a variation of the Friedländer annulation, typically uses a 5-aminopyrazole as the nitrogen-containing binucleophile, which reacts with a 1,3-bielectrophile to form the pyridine (B92270) ring. mdpi.com

The reaction mechanism generally starts with the condensation between the more nucleophilic carbonyl group of the 1,3-dicarbonyl compound and the exocyclic amino group of the 5-aminopyrazole. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazolopyridine system. nih.gov A variety of catalysts and reaction conditions have been employed to facilitate this transformation, including acidic conditions (e.g., acetic acid, HCl) and Lewis acids like ZrCl₄. nih.govmdpi.com

A significant consideration in this synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group reacts preferentially, directing the regiochemical outcome. nih.gov

Beyond simple diketones, other 1,3-bielectrophiles are also effective. The Gould-Jacobs reaction, for example, utilizes derivatives like diethyl 2-(ethoxymethylene)malonate, reacting with 5-aminopyrazoles to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives. nih.gov Similarly, α,β-unsaturated ketones can serve as the 1,3-bielectrophile, reacting with 5-aminopyrazoles, often via a Michael addition followed by cyclization and aromatization, to afford the target scaffold. nih.govmdpi.com

1,3-Bielectrophile TypeTypical ReagentsKey Features/CatalystsReference
Symmetrical 1,3-DiketoneAcetylacetoneSingle regioisomer formed. Often catalyzed by acids (e.g., AcOH). nih.gov
Unsymmetrical 1,3-Diketone1,1,1-Trifluoropentane-2,4-dioneFormation of two regioisomers is possible; outcome depends on carbonyl electrophilicity. nih.govmdpi.com
β-KetoesterEthyl acetoacetateCan lead to hydroxypyrazolopyridines. publish.csiro.au
α,β-Unsaturated Ketone(E)-4-Arylbut-3-en-2-onesLewis acid catalysts like ZrCl₄ can be used. Involves Michael addition. nih.govmdpi.com
Malonic Ester DerivativeDiethyl 2-(ethoxymethylene)malonateGould-Jacobs reaction pathway, leading to 4-hydroxy derivatives. nih.gov

An alternative strategy for assembling the 1H-pyrazolo[3,4-b]pyridine framework is to build the pyrazole (B372694) ring onto a suitably functionalized, pre-existing pyridine ring. nih.govresearchgate.net This method is particularly useful for controlling the substitution pattern on the pyridine portion of the molecule.

The most common approach involves the reaction of a hydrazine (B178648) derivative with a pyridine bearing ortho-positioned functional groups that can act as a 1,3-dielectrophile. nih.gov A typical substrate for this reaction is a 2-chloropyridine (B119429) substituted at the C3 position with an electrophilic group such as a cyano, aldehyde, ketone, or ester. nih.govresearchgate.net For example, the cyclocondensation of 2-chloro-3-cyanopyridine (B134404) with hydrazine hydrate (B1144303) or substituted hydrazines provides a direct route to 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.netktu.edu The resulting 3-amino group can then be further transformed, for instance, into an iodo group via diazotization, creating a versatile handle for subsequent cross-coupling reactions. researchgate.net

Another documented pathway involves the intramolecular cyclization of an N-acetylamino pyridine derivative. For example, N-(4-bromo-2-methylpyridin-3-yl)acetamide can be treated with isopentyl nitrite (B80452) in the presence of potassium acetate (B1210297) and acetic anhydride (B1165640) to induce cyclization and form the pyrazole ring, yielding a 7-bromo-1H-pyrazolo[4,3-b]pyridine. chemicalbook.com While this example illustrates the formation of a different isomer, the underlying principle of cyclizing a substituted pyridine to form the fused pyrazole ring is a key strategy. researchgate.netmdpi.com

Pyridine Starting MaterialReagentResulting C3 SubstituentReference
2-Chloro-3-cyanopyridineHydrazine hydrateAmino (-NH₂) researchgate.netktu.edu
2-Chloropyridine-3-carbaldehydeHydrazine hydrateHydrogen (-H) nih.gov
2-Chloropyridine-3-yl ketoneHydrazine hydrateAlkyl/Aryl nih.gov
Ethyl 2-chloropyridine-3-carboxylateHydrazine hydrateHydroxyl (-OH, via pyrazolone (B3327878) tautomer) nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a final product, represent a highly efficient and atom-economical strategy for synthesizing complex heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines. publish.csiro.authieme-connect.de These reactions avoid the need to isolate intermediates, simplifying experimental procedures and reducing waste. longdom.org

A common MCR for this scaffold involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, such as a β-dicarbonyl compound or a β-ketonitrile. mdpi.compublish.csiro.au The reaction often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to generate an α,β-unsaturated intermediate in situ. publish.csiro.au This is followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization and aromatization to yield the final pyrazolopyridine product. researchgate.net

These MCRs can be performed under various conditions, including catalyst-free heating or with the use of catalysts such as L-proline or ionic liquids like [Et₃NH][HSO₄]. thieme-connect.deresearchgate.netnih.gov The choice of reactants allows for the rapid generation of a library of structurally diverse pyrazolopyridines. For instance, a one-pot reaction of phenylhydrazine (B124118) with two different β-ketonitriles in DMSO has been used to efficiently produce 4-aminopyrazolo[3,4-b]pyridine derivatives. dntb.gov.ua

Component 1Component 2Component 3Catalyst/ConditionsReference
5-AminopyrazoleAldehyde3-OxopropanenitrileCatalyst-free, mild conditions thieme-connect.de
5-AminopyrazoleAldehydeDimedoneEthanol, reflux nih.gov
5-AminopyrazoleAldehydeEthyl acetoacetateEthanol, reflux publish.csiro.au
AminopyrazoleAldehydeAcyl acetonitrile[Et₃NH][HSO₄], solvent-free researchgate.net
EnaminoneBenzaldehydeHydrazine-HCl, Ethyl cyanoacetateAmmonium acetate, water longdom.org

Functionalization Strategies for the Acetic Acid Moiety at the C3 Position

To synthesize the target molecule, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, a functional group handle must be installed at the C3 position that is either the acetic acid itself or a precursor that can be readily converted to it.

Directly incorporating a carboxylic acid or acetic acid group during the heterocyclic ring formation is an efficient strategy. This is typically achieved by selecting a starting material that already contains the desired functionality. For example, in cyclocondensation reactions, using a pyruvic acid derivative instead of a simple ketone can lead to the formation of pyrazolopyridine carboxylic acids. researchgate.net While many examples in the literature focus on installing substituents at other positions, the principle can be adapted. For instance, a multicomponent reaction using a β-dicarbonyl compound that bears a protected carboxylic acid or acetic acid function could potentially install the side chain in a single step. A notable synthesis produced functionalized products with both acetyl and carboxyl groups in one step by reacting N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. researchgate.net This demonstrates that complex functionalities can be introduced during cyclization.

A more common and versatile approach involves a two-step process: first, the synthesis of a 1H-pyrazolo[3,4-b]pyridine with a suitable precursor group at the C3 position, followed by the chemical modification of that group to the desired acetic acid moiety. The most common precursors are the cyano (-CN) and ester (-COOR) groups. nih.gov

As mentioned in section 2.1.2, building the pyrazole ring onto a pyridine often starts with a 2-chloro-3-cyanopyridine or a 2-chloropyridine-3-carboxylate. nih.gov The cyclization with hydrazine yields a pyrazolopyridine with a C3-amino or C3-hydroxyl (pyrazolone) group, respectively. However, other pathways can directly install the cyano group. For example, a 3-iodo-1H-pyrazolo[3,4-b]pyridine can be treated with copper(I) cyanide to furnish the 3-cyano derivative. ktu.edu

Once the C3-cyano or a C3-ester (e.g., C3-carboxylate) is in place, it can be converted to the target acetic acid.

Hydrolysis: A C3-cyano or C3-carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. beilstein-journals.org

Homologation: The resulting carboxylic acid can then be elongated by one carbon to form the acetic acid side chain. Standard organic chemistry procedures, such as the Arndt-Eistert homologation, can be employed for this transformation. This involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement in the presence of water to yield the one-carbon extended acetic acid.

Alternatively, a C3-methyl group could be halogenated (e.g., using N-bromosuccinimide) to give a C3-bromomethyl derivative. This intermediate could then be converted to a nitrile via reaction with sodium cyanide, followed by hydrolysis to afford the final acetic acid product.

C3 PrecursorTransformationReagentsIntermediate/Final ProductReference
Cyano (-CN)HydrolysisH₃O⁺ or NaOH(aq), heatCarboxylic Acid (-COOH) beilstein-journals.org
Ester (-COOR)HydrolysisH₃O⁺ or NaOH(aq), heatCarboxylic Acid (-COOH) beilstein-journals.orgresearchgate.net
Carboxylic Acid (-COOH)Arndt-Eistert Homologation1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂OAcetic Acid (-CH₂COOH)General Method
Iodo (-I)CyanationCuCNCyano (-CN) ktu.edu

Catalyst-Mediated Synthesis of this compound and Analogues

Catalysis is central to the modern synthesis of 1H-pyrazolo[3,4-b]pyridines, offering pathways that are often more efficient and selective than traditional methods. researchgate.net Various catalytic systems, including transition metals, Lewis acids, and Brønsted acids, have been successfully employed to facilitate the formation of this heterocyclic system. These catalysts typically work by activating the substrates, enabling reactions to proceed under milder conditions with higher yields. wiley-vch.de

Transition metal catalysts are powerful tools for forging the pyrazolo[3,4-b]pyridine core. These catalysts offer unique reactivity and selectivity, including the potential for asymmetric synthesis.

An efficient method for producing chiral 1H-pyrazolo[3,4-b]pyridine analogues involves an asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This reaction is catalyzed by a chiral-at-metal Rhodium(III) complex, which can be used in very low concentrations (as low as 0.05 mol%). rsc.org This protocol is notable for its high yields (81–98%) and excellent enantioselectivity (85–99% ee). rsc.org

Another innovative approach utilizes a nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, as a heterogeneous catalyst. nih.gov This system facilitates a three-component condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole. nih.gov The magnetic nature of the catalyst allows for easy separation from the reaction mixture, and the process achieves high yields under solvent-free conditions at 100 °C. nih.gov

The following table summarizes representative transition metal-catalyzed syntheses of pyrazolo[3,4-b]pyridine analogues.

CatalystStarting MaterialsKey FeaturesYieldRef
Chiral Rh(III) complex5-Aminopyrazoles, α,β-Unsaturated 2-acyl imidazolesAsymmetric synthesis, Low catalyst loading (0.05 mol%)81–98% rsc.org
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(Cyanoacetyl)indoleHeterogeneous, Magnetic catalyst, Solvent-freeHigh nih.gov

Lewis and Brønsted acids are frequently used catalysts in organic synthesis to activate electrophiles and promote cyclization reactions. nih.govmdpi.com Their application in the synthesis of 1H-pyrazolo[3,4-b]pyridines is well-documented, providing straightforward and effective protocols.

Lewis Acid Catalysis Lewis acids like Zirconium(IV) chloride (ZrCl₄) have proven effective in synthesizing pyrazolo[3,4-b]pyridine derivatives. mdpi.com ZrCl₄ catalyzes the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones to establish the pyrazolo[3,4-b]pyridine core. mdpi.com This catalyst is considered advantageous due to its low toxicity, high availability, and stability in air and water. mdpi.com The reaction is typically performed by heating the reactants at 95 °C for 16 hours. mdpi.com

Brønsted Acid Catalysis Brønsted acids, ranging from simple carboxylic acids to strong sulfonic acids, are also common catalysts. Acetic acid is often used to catalyze the three-component reaction between an aldehyde, a ketone, and a 5-aminopyrazole to form the pyrazolopyridine scaffold. nih.gov This reaction proceeds by first forming an α,β-unsaturated intermediate, which then undergoes a Michael addition and cyclization with the aminopyrazole. nih.gov

A more recent approach employs methanesulfonic acid (MSA) as a biodegradable and non-volatile Brønsted acid catalyst in an aqueous medium, accelerated by ultrasound irradiation. ijprajournal.com This method is used for the synthesis of 1H-pyrazolo[3,4-b]quinolone derivatives from substituted aryl aldehydes, aniline, and a pyrazolone. ijprajournal.com The combination of a Brønsted acid with water and ultrasound enhances reaction rates and yields significantly. ijprajournal.com

The table below provides examples of acid-catalyzed syntheses for the pyrazolo[3,4-b]pyridine ring system.

Catalyst TypeCatalyst ExampleReaction TypeKey FeaturesRef
Lewis AcidZirconium(IV) chloride (ZrCl₄)Condensation/CyclizationLow toxicity, Air and water stable mdpi.com
Brønsted AcidAcetic AcidThree-component reactionCommonly used, Assists in deprotonation and increases electrophilicity nih.gov
Brønsted AcidMethanesulfonic Acid (MSA)Three-component reactionAqueous media, Ultrasound-assisted, Green protocol ijprajournal.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. atiner.gr In the context of 1H-pyrazolo[3,4-b]pyridine synthesis, these principles manifest in the choice of catalysts, solvents, and energy sources.

One prominent green strategy is the use of water as a solvent combined with a biodegradable catalyst like methanesulfonic acid (MSA) and energy-efficient ultrasound irradiation. ijprajournal.com This approach for synthesizing pyrazolo[3,4-b]quinolones avoids toxic organic solvents and leads to high yields in shorter reaction times under mild conditions. ijprajournal.com

The use of heterogeneous catalysts, such as the Fe₃O₄-based nano-magnetic catalyst, aligns with green chemistry principles by allowing for solvent-free reaction conditions and easy, non-chromatographic separation and recycling of the catalyst. nih.gov Similarly, Lewis acids like ZrCl₄ are considered "green" due to their low toxicity, low cost, and stability, reducing the environmental impact and handling hazards associated with more reactive or toxic catalysts. mdpi.com These approaches represent a move towards more sustainable and environmentally benign synthetic routes for this important class of heterocyclic compounds. nih.gov

Scalable Synthetic Protocols for Academic and Research Purposes

The development of synthetic protocols that can be easily scaled up is crucial for both academic research and potential future applications. For the synthesis of 1H-pyrazolo[3,4-b]pyridine analogues, several methods have demonstrated scalability.

The asymmetric synthesis using a chiral Rh(III) catalyst has been successfully performed on a gram scale, producing the desired product with excellent enantioselectivity (96% ee), highlighting its practicality for producing larger quantities of chiral compounds for further study. rsc.org

Furthermore, the green protocol utilizing methanesulfonic acid in water under ultrasound is presented as a sustainable and scalable alternative for constructing pyrazoloquinolone scaffolds. ijprajournal.com The operational simplicity and efficiency of ultrasound-assisted synthesis often translate well to larger scales. nih.gov A specific, non-catalytic protocol involving N-(4-bromo-2-methylpyridin-3-yl)acetamide and isopentyl nitrite in toluene (B28343) yielded 90 mg of the product, a typical quantity for academic and research purposes, demonstrating a standard laboratory-scale synthesis. chemicalbook.com These examples show that scalable methods, which are efficient and adhere to green chemistry principles, are available for the synthesis of this heterocyclic system.

Advanced Structural Elucidation and Spectroscopic Analysis of 1h Pyrazolo 3,4 B Pyridine 3 Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1H-Pyrazolo[3,4-b]pyridine-3-acetic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their connectivity. researchgate.net

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazolopyridine core and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region would feature signals for H4, H5, and H6, with their characteristic chemical shifts and coupling patterns revealing their positions on the pyridine (B92270) ring. researchgate.net A key feature would be a singlet for the methylene (-CH₂) group of the acetic acid moiety.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. researchgate.net This includes the quaternary carbons of the fused ring system and the carbonyl carbon of the carboxylic acid.

To definitively assign these signals, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be crucial for establishing the connectivity between the adjacent protons on the pyridine ring (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). sdsu.edu It allows for the unambiguous assignment of the carbon signal for each protonated carbon, such as linking the methylene proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com It is vital for piecing together the entire molecular framework. For instance, correlations would be expected from the methylene protons to the C3 and the carbonyl carbon, confirming the attachment of the acetic acid side chain to the C3 position of the pyrazolo[3,4-b]pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position sortSpectrum sortPredicted Chemical Shift (ppm) sortNotes
-CH₂-¹H~3.8 - 4.2Singlet, adjacent to C3 and COOH
H4, H5, H6¹H~7.0 - 8.6Doublets or double doublets from pyridine ring researchgate.net
-COOH¹H>10Broad singlet, exchangeable with D₂O
-NH-¹H>12Broad singlet, pyrazole (B372694) NH proton
-CH₂-¹³C~35 - 45Aliphatic carbon
Pyridine Carbons (C4, C5, C6)¹³C~110 - 150Aromatic carbons
Pyrazole Carbons (C3, C3a, C7a)¹³C~130 - 160Quaternary and substituted carbons
-COOH¹³C~170 - 180Carboxylic acid carbonyl carbon

Conformational Analysis of the Acetic Acid Side Chain via NMR

The orientation and rotational freedom of the acetic acid side chain relative to the planar pyrazolopyridine ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. Correlations between the methylene (-CH₂) protons of the side chain and the H4 proton of the pyridine ring would indicate a specific preferred conformation where the side chain is oriented towards that part of the ring system. The degree of rotational freedom can be inferred from the strength of these correlations and by conducting temperature-dependent NMR studies.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural insights through its fragmentation pattern. The compound has a molecular formula of C₈H₇N₃O₂ and a molecular weight of approximately 177.16 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the confirmation of the molecular formula. In electrospray ionization (ESI) mode, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 178.

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) provides a structural fingerprint. A characteristic and primary fragmentation step for carboxylic acids is the loss of a molecule of carbon dioxide (CO₂, 44 Da). researchgate.net This would result in a major fragment ion. Subsequent fragmentations would likely involve the cleavage of the pyrazolopyridine ring system, consistent with fragmentation patterns observed for related heterocyclic compounds. researchgate.netsapub.org

X-ray Crystallography for Solid-State Structural Determination

While solution-state analysis by NMR is crucial, X-ray crystallography provides the definitive, high-resolution structure of the molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. qu.edu.qa

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is expected to be dominated by extensive intermolecular hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). Additionally, the pyrazole N-H group is an excellent hydrogen bond donor, and the nitrogen atoms of the pyridine and pyrazole rings act as hydrogen bond acceptors.

These functionalities would likely lead to the formation of a robust, three-dimensional network. Common hydrogen bonding motifs could include the classic carboxylic acid dimer synthon or catemer chains. These primary interactions would be further supported by N-H···N and C-H···O interactions, creating a highly stabilized crystal packing arrangement. researchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. Different polymorphs can arise from variations in the hydrogen bonding network and molecular packing, leading to different physical properties. A comprehensive study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify any potential polymorphs.

Furthermore, the compound's potent hydrogen bonding capabilities make it an excellent candidate for co-crystallization studies. By co-crystallizing it with other molecules (co-formers), it is possible to create new solid forms with tailored properties. These studies are essential for understanding the fundamental solid-state chemistry of the molecule and controlling its physical characteristics.

Computational and Theoretical Investigations of 1h Pyrazolo 3,4 B Pyridine 3 Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

The greater stability of the 1H-tautomer of the parent 1H-pyrazolo[3,4-b]pyridine scaffold over the 2H-tautomer has been established through AM1 calculations, with the 1H-form being more stable by nearly 9 kcal/mol. mdpi.com This foundational knowledge is critical when setting up computational models for its derivatives.

Table 1: Representative Bond Lengths and Angles from DFT Calculations on a Related Pyrazolopyrimidine Structure

ParameterCalculated Value (Å or °)
N1-C51.345
C5-N21.356
N2-N31.368
C1-N1-C5113.2
C5-N2-N3110.93

Note: Data is for a related pyrazolopyrimidine structure and serves as an illustrative example of the type of data obtained from DFT calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.comlibretexts.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For pyrazolo[3,4-b]pyridine derivatives, FMO analysis helps predict which sites are most likely to be involved in chemical reactions. A small HOMO-LUMO gap suggests high chemical reactivity and ease of intramolecular charge transfer. researchgate.net In a typical FMO analysis of a related compound, the HOMO might be localized on the pyrazole (B372694) ring, while the LUMO could be distributed over the pyridine (B92270) ring, indicating the preferred sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data

OrbitalEnergy (eV)Description
HOMO(Typical Range: -5 to -7)Indicates electron-donating regions, often rich in π-electrons.
LUMO(Typical Range: -1 to -3)Indicates electron-accepting regions, often electron-deficient π-systems.
HOMO-LUMO Gap(Typical Range: 2 to 4)A smaller gap generally correlates with higher reactivity.

Note: The energy values are illustrative and would need to be specifically calculated for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. wuxiapptec.com It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netwuxiapptec.com In an EPS map, regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, an EPS map would likely show a negative potential around the nitrogen atoms of the pyridine and pyrazole rings and the oxygen atoms of the carboxylic acid group, indicating their Lewis basicity and ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the pyrazole ring would exhibit a positive potential, highlighting their acidic character and role as hydrogen bond donors. wuxiapptec.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the different shapes it can adopt due to the rotation of single bonds, particularly in the acetic acid side chain.

Furthermore, MD simulations are invaluable for studying the interactions between the solute molecule and its solvent environment. By simulating the molecule in a box of water molecules, for example, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is critical for understanding the molecule's solubility and how its conformation might change in a biological medium. While specific MD simulation data for this compound is not present in the provided search results, studies on other pyrazolopyridine derivatives have used MD to confirm the stability of ligand-protein complexes. nih.gov

Molecular Docking Studies and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.org It is a cornerstone of modern drug discovery, allowing for the rapid screening of virtual libraries of compounds against a specific biological target. acs.orgrsc.org

Identification of Potential Biological Target Proteins (e.g., Kinases, Receptors)

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. biorxiv.orgresearchgate.net Molecular docking studies have been instrumental in identifying these potential targets.

Kinases: A significant body of research has identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various protein kinases. rsc.org The scaffold can mimic the hydrogen bonding pattern of adenine (B156593) in ATP, allowing it to bind to the ATP-binding site of kinases. rsc.org For example, derivatives have been designed and shown to be potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.govresearchgate.net Docking studies revealed that these compounds form crucial hydrogen bonds with key residues in the kinase hinge region. rsc.orgnih.gov Other studies have explored their potential as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. nih.gov

Other Receptors and Enzymes: Beyond kinases, the versatility of the pyrazolo[3,4-b]pyridine core allows it to target other protein classes. For instance, derivatives have been investigated as inhibitors of pantothenate synthetase in Mycobacterium tuberculosis, presenting a potential avenue for new anti-TB drugs. biorxiv.org Additionally, in silico studies have explored their potential to inhibit telomerase, an enzyme active in most cancer cells. ekb.eg

For this compound specifically, docking studies would be necessary to predict its binding affinity and pose within the active sites of these and other potential target proteins. The acetic acid moiety could provide additional hydrogen bonding or ionic interaction points, potentially enhancing binding affinity and selectivity for certain targets.

Table 3: Potential Protein Targets for the Pyrazolo[3,4-b]pyridine Scaffold Identified Through Molecular Docking

Target Protein FamilySpecific ExampleTherapeutic AreaReference
KinasesTANK-binding kinase 1 (TBK1)Inflammation, Cancer nih.govresearchgate.net
KinasesTropomyosin receptor kinases (TRKs)Cancer nih.gov
KinasesFGFR kinaseCancer acs.org
EnzymesPantothenate SynthetaseTuberculosis biorxiv.org
EnzymesTelomeraseCancer ekb.eg

Elucidation of Binding Modes and Key Interacting Residues

Understanding how a molecule interacts with its biological target at the atomic level is fundamental for rational drug design. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be gleaned from computational studies on analogous pyrazolopyridine derivatives targeting various protein kinases.

Molecular docking simulations of pyrazolopyridine derivatives often reveal a conserved binding pattern within the ATP-binding pocket of kinases. The pyrazolopyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. The substituents on the pyrazolopyridine ring then dictate the selectivity and potency by forming additional interactions with surrounding amino acid residues.

For a hypothetical interaction of this compound with a kinase target, the following interactions could be anticipated based on studies of similar compounds:

Hydrogen Bonding: The nitrogen atoms of the pyrazole and pyridine rings are prime candidates for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

Hydrophobic Interactions: The aromatic pyrazolopyridine core can engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and isoleucine.

Ionic/Polar Interactions: The carboxylic acid moiety of the acetic acid substituent presents a key site for forming ionic bonds or strong hydrogen bonds with positively charged residues like lysine (B10760008) or arginine, or with polar residues such as serine or threonine, which are often found at the entrance of the ATP-binding site.

A summary of potential key interacting residues and the nature of their interactions is presented in Table 1.

Table 1: Potential Key Interacting Residues and Interaction Types for this compound

Interacting Residue (Example)Type of InteractionPotential Interacting Group on the Ligand
Hinge Region Amino AcidsHydrogen BondPyrazole and Pyridine Nitrogens
Leucine, Valine, IsoleucineHydrophobic InteractionPyrazolopyridine Core
Lysine, ArginineIonic/Hydrogen BondCarboxylic Acid
Serine, ThreonineHydrogen BondCarboxylic Acid

It is imperative to note that these are predicted interactions based on the broader class of pyrazolopyridine inhibitors. Experimental validation through X-ray crystallography or cryo-electron microscopy would be necessary to confirm the precise binding mode of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogues.

A QSAR study on a series of pyrazole pyridine carboxylic acid derivatives has provided insights into the structural requirements for their biological activity. nih.gov While not exclusively focused on the 1H-pyrazolo[3,4-b]pyridine isomer, the findings offer relevant principles. In such studies, a set of molecular descriptors, which are numerical representations of the chemical structure, are correlated with the observed biological activity.

The general form of a QSAR model is:

Activity = f(Molecular Descriptors)

For pyrazolopyridine derivatives, key descriptors often include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, which influences its ability to cross cell membranes.

A hypothetical QSAR model for a series of this compound derivatives might take the form of a multiple linear regression (MLR) equation. The statistical quality of a QSAR model is assessed using several parameters, as shown in Table 2.

Table 2: Key Statistical Parameters for a QSAR Model

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the biological activity that is predictable from the descriptors.> 0.6
Q² (Cross-validated R²) A measure of the predictive power of the model, determined through cross-validation techniques.> 0.5
F-test (Fischer's F-statistic) Indicates the statistical significance of the regression model.High value
p-value The probability that the observed correlation is due to chance.< 0.05

A study on pyrazole pyridine carboxylic acid derivatives revealed that both electronic and steric parameters significantly influence their activity. nih.gov This suggests that for derivatives of this compound, modifications affecting the electron distribution within the aromatic system and the size and shape of the substituents could have a profound impact on their biological efficacy.

Cheminformatics and Ligand Efficiency Metrics for Compound Optimization

Cheminformatics encompasses the use of computational methods to analyze and manage chemical data, aiding in the drug discovery process. nih.govmdpi.com Ligand efficiency (LE) metrics are a key component of cheminformatics-driven lead optimization, providing a way to assess the quality of a compound by normalizing its potency for its size. nih.gov

The most common ligand efficiency metrics include:

Ligand Efficiency (LE): Calculated as the binding energy per heavy atom. It helps in identifying compounds that have a favorable binding energy for their size.

Lipophilic Ligand Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It is particularly useful for optimizing compounds to have a good balance of potency and physicochemical properties, which is crucial for favorable pharmacokinetics.

The formulas for these metrics are:

LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / N (where R is the gas constant, T is the temperature, and N is the number of heavy atoms)

LLE = pIC₅₀ - logP

Table 3 provides a hypothetical example of how these metrics could be applied to a series of this compound derivatives during an optimization campaign.

Table 3: Hypothetical Ligand Efficiency Metrics for a Series of this compound Derivatives

CompoundpIC₅₀logPHeavy Atoms (N)LELLE
Derivative 1 6.52.1150.594.4
Derivative 2 7.22.8180.554.4
Derivative 3 7.83.5200.534.3
Derivative 4 8.13.2220.504.9

In this hypothetical scenario, while Derivative 3 is the most potent, Derivative 4 shows a better LLE, suggesting a more optimal balance between potency and lipophilicity. By tracking these metrics, medicinal chemists can guide their synthetic efforts towards compounds with a higher probability of success in later stages of drug development.

Derivatization and Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 B Pyridine 3 Acetic Acid Analogues

Design Principles for Modifying the 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Scaffold

The design of novel this compound analogues is often guided by several key principles aimed at enhancing their therapeutic potential. A primary approach is scaffold hopping, where the core pyrazolopyridine structure is systematically altered or replaced with other heterocyclic systems to explore new chemical space and improve biological activity. nih.govnih.gov This strategy can lead to the discovery of novel intellectual property and circumvent limitations of existing scaffolds.

Computer-aided drug design (CADD) plays a pivotal role in the rational design of these analogues. nih.gov Molecular docking studies, for instance, are employed to predict the binding modes of newly designed compounds within the active site of a biological target. ekb.eg This allows for the prioritization of molecules for synthesis that are most likely to exhibit the desired inhibitory activity.

Furthermore, the introduction of diverse substituents at various positions of the pyrazolopyridine ring is a fundamental design principle. nih.govresearchgate.net The strategic placement of functional groups can modulate the compound's electronic properties, steric profile, and lipophilicity, all of which can significantly impact its biological activity and pharmacokinetic profile.

Regioselective Functionalization at Different Positions (N1, C3, C4, C5, C6)

The ability to selectively introduce functional groups at specific positions of the 1H-pyrazolo[3,4-b]pyridine ring is critical for systematic SAR studies. nih.gov A variety of synthetic methodologies have been developed to achieve regioselective functionalization.

N1 Position: The nitrogen at the N1 position of the pyrazole (B372694) ring is a common site for derivatization. Alkylation, arylation, and acylation reactions can be performed to introduce a wide range of substituents. The nature of the substituent at N1 can significantly influence the compound's biological activity and physical properties. nih.gov

C3 Position: The C3 position is another key site for modification. Functionalization at this position can be achieved through various synthetic routes, including the use of 3-amino-1H-pyrazolo[3,4-b]pyridines as versatile intermediates. researchgate.net These intermediates can be converted to a variety of derivatives through reactions such as diazotization followed by substitution.

C4, C5, and C6 Positions: The pyridine (B92270) ring of the scaffold also offers multiple sites for functionalization. The C4, C5, and C6 positions can be selectively substituted using a range of synthetic methods. For instance, the Gould-Jacobs reaction can be employed to introduce a hydroxyl group at the C4 position, which can then be converted to other functionalities. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl and vinyl groups at these positions.

The regioselectivity of these reactions is often controlled by the electronic nature of the existing substituents on the ring and the choice of reaction conditions. nih.gov

Systematic Substituent Effects on Biological Activity (e.g., electronic, steric, lipophilicity)

The biological activity of this compound analogues is highly dependent on the nature and position of the substituents on the heterocyclic core. SAR studies aim to systematically investigate these effects.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can have a profound impact on the molecule's interaction with its biological target. For example, in a series of pyrazolo[3,4-b]pyridine derivatives evaluated as antimicrobial agents, the presence of specific electron-withdrawing groups was found to enhance activity. ekb.eg

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding pocket of a protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient interaction. The strategic placement of substituents with varying steric bulk is a key aspect of optimizing biological activity.

Position of SubstitutionSubstituentEffect on Biological ActivityReference
N1Methyl, Alkyl, PhenylVaried depending on the biological target. Methyl is a common substituent. nih.gov
C3Hydrogen, MethylThese are the most prevalent substituents in known active compounds. nih.gov
C4, C5, C6Aryl, HeteroarylCan significantly influence potency and selectivity. researchgate.net

Isosteric and Bioisosteric Replacements within the Structure

A bioisostere is a chemical substituent that can replace another group without significantly affecting the biological activity of the molecule. scispace.com This can involve replacing an atom or a group of atoms with another that has similar physical or chemical properties.

Common bioisosteric replacements include:

Fluorine for Hydrogen: The substitution of a hydrogen atom with a fluorine atom can block metabolic oxidation at that position and alter the electronic properties of the molecule. scispace.com

Thiophene (B33073) for Phenyl: A thiophene ring can often mimic a phenyl ring in terms of its size and electronic properties, but with different metabolic and solubility characteristics.

Carboxylic Acid Isosteres: The carboxylic acid group can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate acidity and improve pharmacokinetic properties.

The application of bioisosterism can lead to the development of analogues with improved drug-like properties. silae.it

Original GroupBioisosteric ReplacementPotential Advantage
-CH3-NH2, -OH, -FAltered polarity and hydrogen bonding potential
PhenylPyridyl, ThienylModified metabolic stability and solubility
-COOHTetrazole, SulfonamideImproved oral bioavailability, altered pKa

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. researchgate.net This approach is well-suited for the exploration of the SAR of the 1H-pyrazolo[3,4-b]pyridine scaffold.

The synthesis of a combinatorial library typically involves a common core structure, in this case, the 1H-pyrazolo[3,4-b]pyridine ring system, to which a variety of building blocks are attached in a systematic manner. Multicomponent reactions are particularly useful in this context, as they allow for the efficient generation of molecular diversity in a single step.

Once a library of 1H-pyrazolo[3,4-b]pyridine analogues has been synthesized, high-throughput screening (HTS) can be employed to rapidly identify compounds with the desired biological activity. The hits from the initial screen can then be further optimized using the principles of medicinal chemistry discussed in the preceding sections.

Potential Applications of 1h Pyrazolo 3,4 B Pyridine 3 Acetic Acid in Chemical Biology and Material Science

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid as a Chemical Probe for Biological Processes

The development of chemical probes is crucial for dissecting complex biological processes. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure in the design of biologically active molecules, including potent enzyme inhibitors. nih.govnih.govnih.gov The acetic acid derivative, in particular, is well-suited for elaboration into chemical probes for studying these biological targets.

Fluorescent Labeling and Bioimaging Applications

The inherent fluorescent properties of the pyrazolo[3,4-b]pyridine core make it an attractive scaffold for the development of fluorescent probes. acs.orgresearchgate.net While direct studies on the fluorescent properties of this compound are not extensively documented, related pyrazolo[3,4-b]quinoline and bis-pyrazolo[3,4-b:4′,3′-e]pyridine derivatives exhibit strong fluorescence, suggesting that the core pyrazolopyridine structure is emissive. acs.orgmdpi.com

The carboxylic acid group of this compound provides a convenient point of attachment for biomolecules such as proteins, peptides, or nucleic acids through standard bioconjugation chemistries (e.g., carbodiimide (B86325) coupling to primary amines). This would allow for the site-specific labeling of biological targets, enabling their visualization and tracking within cells and tissues using fluorescence microscopy. The potential for developing "turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to a specific target, is a particularly exciting avenue for this class of compounds. mdpi.comcore.ac.uk

Affinity-Based Probes for Target Identification

Affinity-based probes are invaluable tools for identifying the protein targets of bioactive small molecules. Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1) and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov

The acetic acid functionality of this compound can serve as a linker to attach a reporter tag, such as biotin (B1667282) or a clickable alkyne/azide group. This transforms the molecule into an affinity-based probe. Such a probe can be used in affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP) workflows to isolate and identify its cellular binding partners. This approach is instrumental in understanding the mechanism of action of drugs and in discovering new therapeutic targets.

Integration into Supramolecular Assemblies and Nanomaterials

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanoscience and materials chemistry. The this compound molecule possesses key structural features that predispose it to participate in supramolecular assembly. The planar heterocyclic core can engage in π-π stacking interactions, while the pyrazole (B372694) and pyridine (B92270) nitrogen atoms, along with the carboxylic acid group, can act as hydrogen bond donors and acceptors. researchgate.net

The carboxylic acid group is a classic motif for forming robust hydrogen-bonded synthons, such as the carboxylic acid dimer. yu.edu.jo This, combined with the other non-covalent interactions, could direct the assembly of this compound into one-, two-, or three-dimensional networks. Furthermore, the pyridine and pyrazole nitrogens, along with the carboxylate, are excellent coordination sites for metal ions. This opens the door to the construction of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgscispace.comuninsubria.it The bifunctional nature of the molecule, with its aromatic core and carboxylic acid linker, makes it an ideal candidate for a building block in the design of novel MOFs with tailored properties.

Catalytic Applications (e.g., as a Ligand in Organometallic Catalysis)

The field of organometallic catalysis relies heavily on the design of ligands that can modulate the reactivity and selectivity of a metal center. The this compound scaffold contains multiple potential coordination sites: the pyridine nitrogen, the pyrazole nitrogens, and the carboxylate group. This multidentate character makes it an attractive candidate for a ligand in organometallic catalysis.

While the catalytic applications of this specific compound are not yet widely reported, related pyrazolo[3,4-b]pyridine derivatives have been used to form organometallic complexes with metals like ruthenium and osmium. acs.org The electronic properties of the heterocyclic ring system can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The acetic acid group could also play a role in catalysis, for example, by acting as a proton shuttle or by participating in bifunctional catalysis where both the metal and the ligand are involved in the catalytic cycle. The synthesis of chiral derivatives of this compound could lead to the development of new asymmetric catalysts.

Development of Analytical Reagents and Sensors Incorporating the this compound Moiety

The development of selective and sensitive analytical reagents and sensors is critical for environmental monitoring, clinical diagnostics, and industrial process control. The fluorescent nature of the pyrazolo[3,4-b]pyridine core, combined with the chelating ability of the pyridine and pyrazole nitrogens and the carboxylic acid group, makes this compound a promising platform for the design of chemosensors. acs.orgmdpi.comcore.ac.uknih.gov

Derivatives of the related 1H-pyrazolo[3,4-b]quinoline scaffold have been successfully employed as fluorescent sensors for the detection of metal ions such as Zn2+. mdpi.comcore.ac.uk The sensing mechanism often involves a photoinduced electron transfer (PET) process from a receptor unit to the fluorescent core, which is modulated by the binding of the analyte. core.ac.uk In the case of this compound, the nitrogen atoms and the carboxylate group can act as a binding site for metal ions. Upon coordination, the electronic properties of the fluorophore would be altered, leading to a change in its fluorescence intensity or wavelength, thus signaling the presence of the analyte. The specificity for different metal ions could be tuned by modifying the substituents on the pyrazolopyridine ring.

Photophysical Properties and Potential Optoelectronic Applications

The photophysical properties of pyrazolo[3,4-b]pyridine derivatives are of great interest for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Related heterocyclic systems, like 1H-pyrazolo[3,4-b]quinolines and 1H-pyrazolo[3,4-b]quinoxalines, have been investigated for their electroluminescent properties. researchgate.net These compounds often exhibit high fluorescence quantum yields and good thermal stability, which are desirable characteristics for materials used in OLEDs. core.ac.uk

The photophysical properties of this compound itself have not been extensively characterized in the literature. However, based on studies of analogous compounds, it is expected to absorb in the UV-Vis region and exhibit fluorescence. researchgate.netrsc.org The position of the absorption and emission maxima, as well as the quantum yield, will be influenced by the solvent polarity and the specific substitution pattern on the heterocyclic core. The carboxylic acid group could potentially be used to anchor the molecule to surfaces or to incorporate it into polymeric materials for the fabrication of optoelectronic devices. Further research into the solid-state luminescence and charge-transport properties of this compound and its derivatives is warranted to fully assess its potential in this area.

Future Directions and Emerging Research Avenues for 1h Pyrazolo 3,4 B Pyridine 3 Acetic Acid

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel analogs of 1H-Pyrazolo[3,4-b]pyridine-3-acetic acid. nih.govmdpi.com These computational tools can process vast datasets to identify complex patterns and relationships between chemical structures and biological activities that are not apparent through traditional analysis. nih.gov

Future research will likely focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models for the pyrazolopyridine class. researchgate.net By training ML algorithms on existing experimental data, these models can predict the biological activity of virtual compounds, enabling researchers to prioritize the synthesis of only the most promising candidates. mdpi.com This in silico approach significantly accelerates the discovery process and reduces costs. researchgate.net For instance, a QSAR model could be developed using known pyrazolopyridine derivatives to predict their binding affinity to a specific kinase, guiding the design of new analogs of this compound with enhanced potency and selectivity. researchgate.netnih.gov

Generative AI models represent another frontier, capable of designing entirely new molecules with desired properties from the ground up. These models can explore a vast chemical space to propose novel pyrazolopyridine derivatives that possess optimized characteristics, such as improved cell permeability or reduced off-target effects. The use of in silico tools, including molecular docking and molecular dynamics simulations, has already proven valuable in identifying and optimizing pyrazolopyridine-based compounds. nih.govekb.egresearchgate.netnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML TechniqueApplication AreaPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Lead OptimizationPrediction of biological activity for unsynthesized derivatives, guiding synthetic efforts. researchgate.net
Generative Adversarial Networks (GANs) De Novo DesignCreation of novel pyrazolopyridine scaffolds with tailored pharmacological profiles.
Molecular Docking & Simulations Target Identification & ValidationElucidation of binding modes and prediction of binding affinities to various biological targets. ekb.egresearchgate.netnih.gov
Predictive ADMET Modeling Pharmacokinetic ProfilingEarly-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. ekb.eg

Advanced Delivery Systems for Academic In Vitro and Cellular Research

A significant challenge in the in vitro and cellular evaluation of investigational compounds like this compound can be poor aqueous solubility or limited cell membrane permeability. Advanced delivery systems, traditionally used for in vivo applications, are increasingly being adapted to enhance the reliability and reproducibility of academic laboratory research.

Future studies could explore the use of nanoparticle-based carriers, such as liposomes or polymeric micelles, to improve the compound's solubility and ensure consistent concentrations in cell culture media. Encapsulating the compound could also protect it from degradation, leading to more accurate dose-response assessments. Furthermore, these delivery systems can be engineered to facilitate cellular uptake, ensuring that the compound reaches its intracellular targets more efficiently. For example, functionalizing nanoparticles with cell-penetrating peptides could enhance the delivery of this compound into challenging cell lines.

Table 2: Comparison of Advanced Delivery Systems for In Vitro Research

Delivery SystemPrimary Advantage for In Vitro UsePotential Application for this compound
Liposomes Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds.Improving aqueous solubility and facilitating passive uptake by cells.
Polymeric Micelles High stability, tunable size and surface properties.Sustained release in long-term cell culture experiments.
Dendrimers Well-defined structure, high drug-loading capacity.Precise control over compound concentration and delivery.
Cell-Penetrating Peptides (CPPs) Enhanced cellular uptake.Overcoming membrane permeability barriers in resistant cell lines.

Exploration of Novel Bioconjugation Strategies

The acetic acid moiety of this compound provides a versatile chemical handle for bioconjugation. This process of linking the compound to other molecules can create powerful research tools to probe biological systems.

One promising future direction is the development of chemical probes to identify the compound's cellular targets, a process known as target deconvolution. By conjugating the compound to an affinity tag (like biotin) or a photo-crosslinker, researchers can perform affinity purification or photo-affinity labeling experiments to isolate and identify its binding partners within the cellular proteome.

Another avenue involves conjugation to fluorescent dyes. These fluorescent probes would allow for the visualization of the compound's subcellular localization using advanced microscopy techniques, providing critical insights into its mechanism of action. For instance, observing the accumulation of a fluorescently-labeled analog in the nucleus might suggest an interaction with nuclear proteins or DNA. The carboxylic acid group is amenable to standard coupling chemistries, such as EDC/NHS activation, for amide bond formation with amine-functionalized tags or dyes.

Deeper Mechanistic Elucidation in Complex Biological Systems

While initial studies on pyrazolopyridine derivatives often focus on identifying a primary molecular target, their effects within a complex biological system are typically more nuanced. Future research must move beyond simplified models to understand the compound's full mechanistic profile.

The use of "omics" technologies will be crucial. Transcriptomics (e.g., RNA-seq) can reveal how this compound alters global gene expression, while proteomics can identify changes in protein expression and post-translational modifications. These unbiased, system-wide approaches can uncover novel signaling pathways affected by the compound and help predict potential off-target effects or mechanisms of resistance.

Furthermore, there is a need to move from two-dimensional (2D) cell monolayers to more physiologically relevant models, such as three-dimensional (3D) spheroids, organoids, or co-culture systems. These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. Studying the effects of this compound in these advanced systems will provide a more accurate understanding of its biological activity and potential utility.

Multidisciplinary Research Collaborations to Expand Compound Utility and Understanding

The full potential of this compound can only be realized through collaborations that bridge multiple scientific disciplines. The complexity of modern chemical biology and drug discovery necessitates a team-science approach.

Medicinal chemists synthesizing novel derivatives could partner with computational scientists who apply AI/ML models to guide rational design. nih.govresearchgate.net Chemical biologists can then develop bioconjugated probes from the most promising compounds, which are in turn used by cell biologists and pharmacologists to perform detailed mechanistic studies in advanced cellular models. For example, a collaboration could focus on developing a derivative with high selectivity for a specific protein kinase. Computational models would predict optimal modifications, chemists would synthesize the new compound, and biologists would test its efficacy and system-wide effects in patient-derived cancer organoids, providing a comprehensive evaluation of its potential. Such synergistic efforts will be essential to accelerate the translation of fundamental discoveries into a deeper understanding of the compound's utility as a research tool.

Q & A

Q. What are the key safety considerations when handling 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and severe eye irritation (H319) per GHS classification . Safety protocols include:
  • Use of PPE (gloves, goggles, lab coats) and fume hoods to minimize exposure.
  • Immediate decontamination procedures: rinse eyes with water for ≥15 minutes, wash skin with soap/water, and seek medical attention for ingestion .
  • Storage at 2–8°C in airtight containers to prevent degradation or accidental release .

Q. How can researchers synthesize this compound derivatives?

  • Methodological Answer : Common synthetic routes include:
  • Condensation reactions : Reacting pyrazolo[3,4-b]pyridine precursors with acetic acid derivatives in dry benzene using thioglycolic acid as a catalyst (e.g., synthesis of spirocyclic derivatives) .
  • Microwave-assisted synthesis : Enhances reaction efficiency for carbonitrile derivatives under solvent-free conditions, achieving higher yields (85–92%) .
  • Protection/deprotection strategies : Use tert-butyl or ethyl ester intermediates to preserve the acetic acid moiety during functionalization .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer :
  • HPLC : Utilize C18 reverse-phase columns with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) for baseline separation of impurities .
  • Mass spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 220.2) and detect degradation products .
  • NMR : 1H/13C NMR to verify regioselectivity in substituted derivatives (e.g., δ 2.45 ppm for acetic acid protons) .

Advanced Research Questions

Q. How can computational modeling optimize the design of bioactive derivatives?

  • Methodological Answer :
  • Molecular docking : Screen derivatives against target proteins (e.g., FGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonding between the acetic acid group and kinase active sites (e.g., Asp641 in FGFR1) .
  • QSAR studies : Correlate substituent electronic properties (Hammett constants) with biological activity to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response validation : Re-evaluate IC50 values under standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How does the acetic acid moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • LogP modulation : The carboxylic acid group reduces lipophilicity (calculated LogP = -0.3), improving aqueous solubility but limiting blood-brain barrier penetration .
  • Prodrug strategies : Esterify the acetic acid group (e.g., ethyl ester) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :
  • Purification bottlenecks : Use recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .
  • Byproduct management : Optimize reaction stoichiometry to minimize dimerization (e.g., <5% dimer formation at 1.2:1 molar ratio of pyrazole to acetyl chloride) .

Research Gaps and Future Directions

  • Ecotoxicity : Limited data on environmental impact; prioritize OECD 301D biodegradability testing .
  • Polypharmacology : Investigate off-target effects using kinome-wide profiling (e.g., DiscoverX panel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.